![molecular formula C23H22N6O B6532049 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide CAS No. 1019097-53-0](/img/structure/B6532049.png)
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide” is a complex organic molecule. It contains a pyrazolylpyridazine core, which is a non-fused biheterocyclic system . Derivatives of this core have a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis involves reactions of hydrazide with aryl isocyanate, aryl and alkyl isothiocyanates . The synthesized compounds have shown a pronounced stimulating effect on plant growth .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple rings and functional groups. The pyrazolylpyridazine core is a key structural feature . More detailed structural analysis would require specific spectroscopic data or computational modeling.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reactions of hydrazide with aryl isocyanate, aryl and alkyl isothiocyanates . The specific reaction conditions and mechanisms would depend on the exact reactants and conditions used.Wissenschaftliche Forschungsanwendungen
- N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide derivatives exhibit antibacterial properties. Researchers have explored their potential against various bacterial strains, making them promising candidates for combating infections .
- The same derivatives also demonstrate antimycobacterial activity. These compounds could be valuable in the fight against tuberculosis and other mycobacterial infections .
- Imidazole-containing compounds, including our target molecule, have anti-inflammatory properties. They may modulate inflammatory pathways and contribute to therapeutic interventions for inflammatory diseases .
- Some derivatives of N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide exhibit antitumor activity. Researchers have investigated their effects on cancer cell lines, highlighting their potential in oncology .
- Imidazole-based compounds have been studied for their antidiabetic effects. Our compound may play a role in regulating glucose metabolism or insulin sensitivity .
- Imidazole derivatives often possess antioxidant properties. These molecules scavenge free radicals and protect cells from oxidative damage. Our compound could contribute to antioxidant therapies .
Antibacterial Activity
Antimycobacterial Potential
Anti-Inflammatory Effects
Antitumor Properties
Antidiabetic Applications
Antioxidant Activity
Wirkmechanismus
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes . The specific interactions and resulting changes are subject to ongoing research.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is suggested that the compound may have potential therapeutic effects, but further studies are needed to confirm these effects and understand their mechanisms .
Eigenschaften
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c1-15-4-6-18(7-5-15)23(30)25-20-10-8-19(9-11-20)24-21-12-13-22(27-26-21)29-17(3)14-16(2)28-29/h4-14H,1-3H3,(H,24,26)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCOVQXABSPNCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.